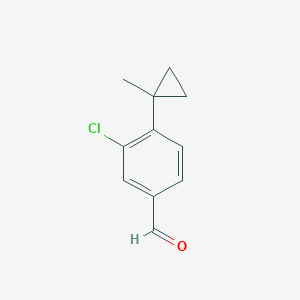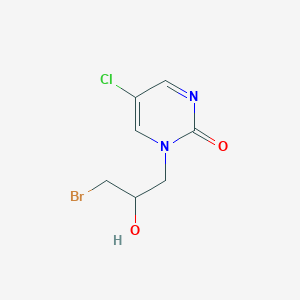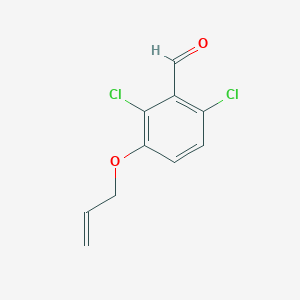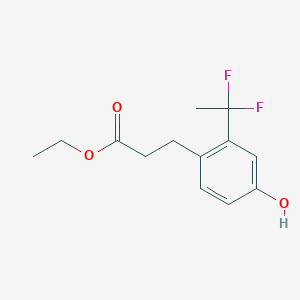
4-(2-Thiazolyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Thiazolyl)cyclohexanone is a heterocyclic compound that features a thiazole ring attached to a cyclohexanone moiety Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thiazolyl)cyclohexanone typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanone. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For example, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be reacted with thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Hantzsch synthesis or other efficient synthetic routes that can be scaled up. These methods often focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Thiazolyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the cyclohexanone moiety can produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
4-(2-Thiazolyl)cyclohexanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Thiazolyl)cyclohexanone depends on its specific application. In biological systems, the thiazole ring can interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, thiazole-containing compounds can inhibit enzymes like topoisomerase II, leading to DNA damage and cell death . The cyclohexanone moiety can also contribute to the compound’s overall activity by interacting with different molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(2-Thiazolyl)cyclohexanone include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the thiazole ring and cyclohexanone moiety. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11NOS |
|---|---|
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
4-(1,3-thiazol-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H11NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h5-7H,1-4H2 |
Clave InChI |
TXGXYODPONPBDR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CCC1C2=NC=CS2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[(R)-1-Phenylethyl]aminomethyl]phenol](/img/structure/B8281489.png)













